MDM2 Binding Affinity by SPR: Sub-Nanomolar Potency Distinct from Earlier-Generation Antagonists
The target compound binds human MDM2 with a Kd of 0.400 nM as measured by surface plasmon resonance (SPR) spectroscopy, representing a >200-fold improvement in binding affinity over the prototypical MDM2 antagonist Nutlin-3a (Ki ≈ 90–130 nM) . Within the same Amgen patent series, a close structural analog (Example 378, CHEMBL3318760) achieves an IC50 of 0.098 nM in the HTRF biochemical assay, while the target compound's HTRF IC50 is 1.10 nM—indicating that the target compound occupies a distinct potency tier among the proprietary scaffold series that may be preferable for applications requiring intermediate affinity rather than maximal target engagement . Compared to the clinical-stage inhibitor AMG 232 (SPR KD = 0.045 nM), the target compound is approximately 9-fold weaker, positioning it as a tool compound for studies where ultra-high affinity is not required or may be counterproductive .
| Evidence Dimension | MDM2 binding affinity |
|---|---|
| Target Compound Data | Kd = 0.400 nM (SPR); IC50 = 1.10 nM (HTRF) |
| Comparator Or Baseline | Nutlin-3a: Ki = 90–130 nM; Example 378 (CHEMBL3318760): IC50 = 0.098 nM (HTRF); AMG 232: SPR KD = 0.045 nM |
| Quantified Difference | ~225–325-fold more potent than Nutlin-3a; ~11-fold less potent than Example 378 in HTRF; ~9-fold less potent than AMG 232 in SPR |
| Conditions | Human MDM2; SPR spectroscopy and HTRF biochemical assay |
Why This Matters
Procurement decisions must account for the specific affinity tier required—this compound provides intermediate nanomolar MDM2 binding that may avoid the exaggerated on-target toxicities associated with ultra-potent inhibitors like AMG 232 while still achieving >200-fold improvement over first-generation tool compounds such as Nutlin-3a.
- [1] BindingDB. BDBM50388626 (CHEMBL2059435). Kd = 0.400 nM for human MDM2 by SPR spectroscopy binding assay. View Source
- [2] BindingDB. BDBM50053040 (CHEMBL3318760 | US9296736, 378). IC50 = 0.0980 nM (HTRF). BDBM50388626 IC50 = 1.10 nM (HTRF). View Source
- [3] Sun D, et al. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. J Med Chem. 2014;57(4):1454-1472. SPR KD = 0.045 nM. View Source
